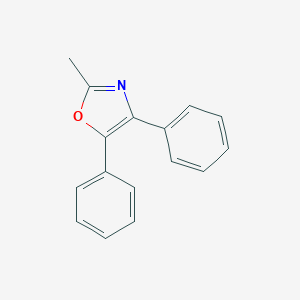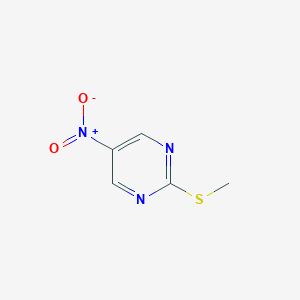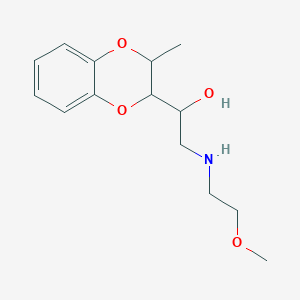
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, also known as AEMBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMBM is a benzodioxan derivative that belongs to the family of psychoactive compounds. The compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that the compound may act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine. This compound may also interact with various receptors, such as GABA and glutamate receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with mood regulation. This compound has also been found to reduce the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research. This compound also exhibits a wide range of pharmacological activities, which makes it a versatile compound for various studies. However, this compound has some limitations for lab experiments. The compound has not been extensively studied in vivo, which limits its potential therapeutic applications. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further explore the compound's pharmacological activities, such as its analgesic and anti-inflammatory effects. Additionally, future research could focus on elucidating the exact mechanism of action of this compound, which would provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol involves the reaction of 3-methyl-1,4-benzodioxan-2-methanol with 2-chloroethylamine hydrochloride and sodium hydroxide. The reaction is carried out in a solvent, such as methanol or ethanol, at a specific temperature and pressure. The product is then purified through various techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit various pharmacological activities, such as antidepressant, anxiolytic, and analgesic effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
13627-89-9 |
|---|---|
Formule moléculaire |
C14H21NO4 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
2-(2-methoxyethylamino)-1-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO4/c1-10-14(11(16)9-15-7-8-17-2)19-13-6-4-3-5-12(13)18-10/h3-6,10-11,14-16H,7-9H2,1-2H3 |
Clé InChI |
ILMIXXVAQMFUGM-UHFFFAOYSA-N |
SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
SMILES canonique |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



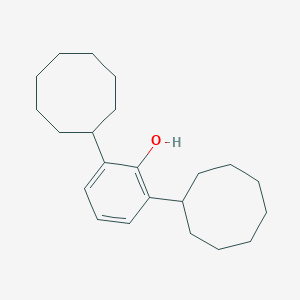


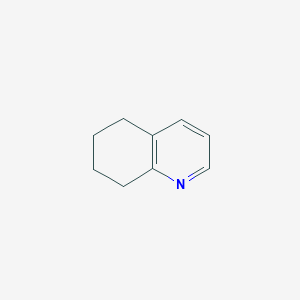
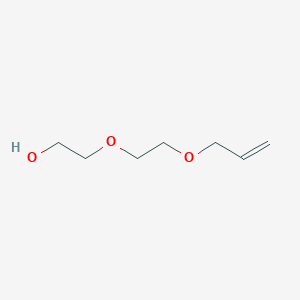
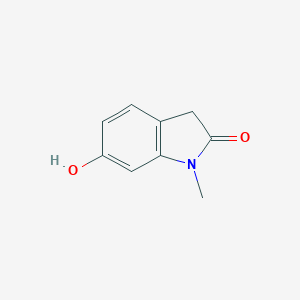
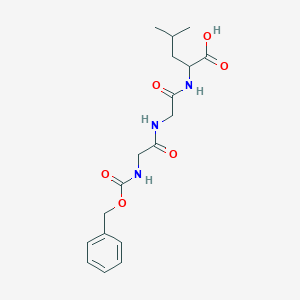
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)

